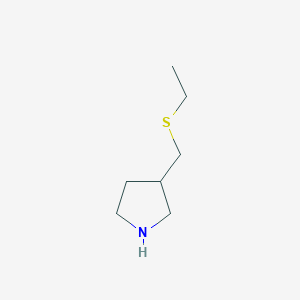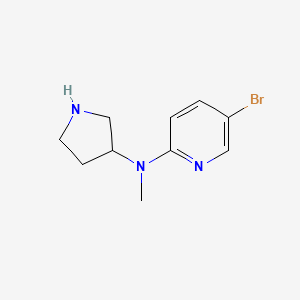
3-(4'-Chloro-3'-(trifluoromethyl)phenyl)propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde is an organic compound with the molecular formula C10H8ClF3O It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propionaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzene.
Formylation: The benzene derivative undergoes a formylation reaction to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionic acid.
Reduction: 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Similar structure but contains an isocyanate group instead of an aldehyde.
4-(Trifluoromethyl)benzylamine: Contains a benzylamine group instead of an aldehyde.
4-(Trifluoromethyl)phenol: Contains a phenol group instead of an aldehyde.
Uniqueness
3-(4’-Chloro-3’-(trifluoromethyl)phenyl)propionaldehyde is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, combined with an aldehyde moiety. This combination imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C10H8ClF3O |
|---|---|
Poids moléculaire |
236.62 g/mol |
Nom IUPAC |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-9-4-3-7(2-1-5-15)6-8(9)10(12,13)14/h3-6H,1-2H2 |
Clé InChI |
RJXDCCOLKXANMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCC=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)







